molecular formula C23H18N4O5S B12881840 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide CAS No. 590394-71-1

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide

Cat. No.: B12881840
CAS No.: 590394-71-1
M. Wt: 462.5 g/mol
InChI Key: KHFIDTCAPGMVCY-UHFFFAOYSA-N
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Description

N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a methoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base such as potassium carbonate.

    Carbamothioylation: The carbamothioyl group is introduced by reacting the methoxyphenyl derivative with thiocarbamoyl chloride.

    Coupling with Nitrobenzamide: The final step involves coupling the intermediate with 3-methyl-4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamothioyl groups.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The benzoxazole moiety is known for its bioactivity, which could be harnessed in therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-nitrobenzamide
  • N-{[5-(1,3-Benzoxazol-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide

Uniqueness

Compared to similar compounds, N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzoxazole ring with the nitrobenzamide moiety also provides a distinctive structural framework that can be exploited for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

590394-71-1

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C23H18N4O5S/c1-13-11-14(7-9-18(13)27(29)30)21(28)26-23(33)25-17-12-15(8-10-19(17)31-2)22-24-16-5-3-4-6-20(16)32-22/h3-12H,1-2H3,(H2,25,26,28,33)

InChI Key

KHFIDTCAPGMVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)[N+](=O)[O-]

Origin of Product

United States

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